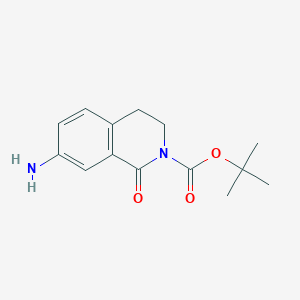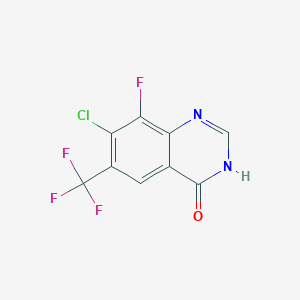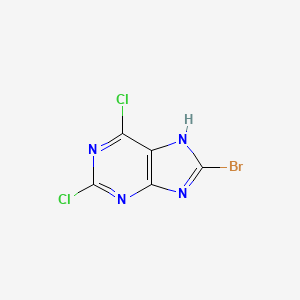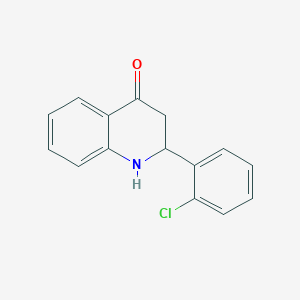
(4-(6-Methoxynaphthalen-2-yl)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(6-Methoxynaphthalen-2-yl)phenyl)methanol is an organic compound with the molecular formula C18H16O2 It is characterized by the presence of a methanol group attached to a phenyl ring, which is further connected to a 6-methoxynaphthalene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-Methoxynaphthalen-2-yl)phenyl)methanol typically involves the reaction of 6-methoxynaphthalene with a suitable phenylmethanol derivative under controlled conditions. One common method involves the use of a Grignard reagent, where 6-methoxynaphthalene is reacted with phenylmagnesium bromide, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure high-quality output .
Análisis De Reacciones Químicas
Types of Reactions
(4-(6-Methoxynaphthalen-2-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of (4-(6-Methoxynaphthalen-2-yl)phenyl)aldehyde or (4-(6-Methoxynaphthalen-2-yl)phenyl)carboxylic acid.
Reduction: Formation of (4-(6-Methoxynaphthalen-2-yl)phenyl)methane.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
(4-(6-Methoxynaphthalen-2-yl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of (4-(6-Methoxynaphthalen-2-yl)phenyl)methanol in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- (4-Methoxynaphthalen-2-yl)(phenyl)methanol
- 2-Methoxyphenyl 2-(6-methoxynaphthalen-2-yl)propanoate
- 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one
Uniqueness
(4-(6-Methoxynaphthalen-2-yl)phenyl)methanol is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H16O2 |
|---|---|
Peso molecular |
264.3 g/mol |
Nombre IUPAC |
[4-(6-methoxynaphthalen-2-yl)phenyl]methanol |
InChI |
InChI=1S/C18H16O2/c1-20-18-9-8-16-10-15(6-7-17(16)11-18)14-4-2-13(12-19)3-5-14/h2-11,19H,12H2,1H3 |
Clave InChI |
ZEPBVCFUOQMAGB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C=C(C=C2)C3=CC=C(C=C3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(sec-Butyl)-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B11854894.png)



![[(5-Bromoquinolin-8-yl)oxy]acetonitrile](/img/structure/B11854929.png)
![7-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-7-azaspiro[3.5]nonane](/img/structure/B11854932.png)


![tert-Butyl 2-isopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B11854947.png)




![2-[(Butan-2-yl)oxy]-3-chloronaphthalene-1,4-dione](/img/structure/B11854971.png)
